molecular formula C19H11F3N2OS2 B2701145 N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 477845-15-1

N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

Cat. No.: B2701145
CAS No.: 477845-15-1
M. Wt: 404.43
InChI Key: MYMPIJVBLUGSTL-UHFFFAOYSA-N
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Description

N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a complex organic compound known for its unique structural features and significant applications in various scientific fields. The compound contains a trifluoromethyl group, a thienyl group, and a pyridine ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide typically involves multiple steps, including the formation of the thieno[3,2-b]pyridine core, introduction of the trifluoromethyl group, and subsequent functionalization with the phenyl and thienyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, aryl halides for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The thienyl and pyridine rings may facilitate binding to specific receptors or proteins, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide stands out due to its unique combination of structural features, including the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-phenyl-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2OS2/c20-19(21,22)11-9-14-16(23-10-11)15(13-7-4-8-26-13)17(27-14)18(25)24-12-5-2-1-3-6-12/h1-10H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMPIJVBLUGSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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